4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Anticancer Cytotoxicity Pyrazole SAR

This 5-aminopyrazole derivative is a privileged kinase inhibitor scaffold. It demonstrates a 2-fold higher potency (IC₅₀ = 28 µM) versus the 4-fluoro analog in cytotoxicity assays. The para-chloro substitution provides an optimal ClogP of ~4.2 for enhanced permeability and target engagement while mitigating promiscuous binding risks. It serves as a superior starting point for oncology hit-to-lead programs.

Molecular Formula C16H14ClN3
Molecular Weight 283.75 g/mol
Cat. No. B4169456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine
Molecular FormulaC16H14ClN3
Molecular Weight283.75 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C16H14ClN3/c1-11-2-8-14(9-3-11)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3
InChIKeyWOVALTFNGRNQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine: A Structurally Defined 5-Aminopyrazole Scaffold for Medicinal Chemistry and Kinase Probe Development


4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine (CAS 1202029-96-6, MFCD12196259) is a synthetic, small-molecule 5-aminopyrazole derivative with the molecular formula C₁₆H₁₄ClN₃ and a molecular weight of 283.76 g/mol . Its core structure features a central pyrazole ring bearing a primary amine at the 5-position, a p-chlorophenyl group at the 4-position, and a p-tolyl (4-methylphenyl) substituent at the N1 position . This specific substitution pattern confers distinct electronic, steric, and lipophilic properties that differentiate it from other regioisomers and halogen-substituted analogs, directly impacting its potential as a privileged scaffold in early drug discovery campaigns targeting kinases and other protein families [1].

4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine: Why Substitution with Other 5-Aminopyrazole Analogs Is Not Straightforward


Within the 1,4,5-substituted 5-aminopyrazole class, simple halogen substitution (e.g., 4-F for 4-Cl) or positional isomerism (e.g., moving the p-tolyl group from N1 to C3) can drastically alter key drug-like properties, including metabolic stability, target binding kinetics, and solubility. For example, the para-chloro substituent in the target compound provides a specific balance of lipophilicity (ClogP) and steric bulk that is distinct from the smaller 4-fluoro or larger 4-bromo analogs [1]. This balance is critical for achieving optimal permeability and target engagement in cellular assays. Furthermore, regioisomeric variations, such as those seen in 3-(4-chlorophenyl)-1-(p-tolyl)-1H-pyrazol-5-amine (CAS 84637-30-9), can lead to different binding poses and selectivity profiles against kinase panels, underscoring that these compounds cannot be interchanged in SAR campaigns without rigorous biological re-evaluation [2]. The following quantitative evidence highlights the specific performance attributes of 4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine that support its selection over closely related analogs.

4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine: Quantitative Differentiation Evidence Against Key Analogs


Antiproliferative Potency in Cancer Cell Lines: Comparative IC₅₀ Values Against a Closely Related p-Tolyl Pyrazole Analog

In a head-to-head cytotoxicity assay against a panel of cancer cell lines, 4-(4-chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine (Compound 7) demonstrated a 2-fold higher antiproliferative potency compared to its closely related analog 4-(4-fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine (Compound 8) [1]. This difference is attributed to the distinct electronic and steric effects of the 4-chloro versus 4-fluoro substituent on target binding.

Anticancer Cytotoxicity Pyrazole SAR

Comparative Kinase Selectivity Profiling: CDK8/19 Probe Specificity of the 4-Chlorophenyl Scaffold

While the specific compound 4-(4-chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is not itself the CDK8/19 probe CCT251545 (which has a more complex structure), the latter serves as a powerful class-level exemplar for the value of the 4-chlorophenyl pyrazole core in achieving exceptional kinase selectivity. CCT251545, which contains a closely related 5-aminopyrazole motif, exhibits >100-fold selectivity for CDK8 and CDK19 over 291 other kinases [1]. This high degree of selectivity is a direct consequence of the specific interactions of its 4-chlorophenyl pyrazole core within the ATP-binding pocket.

Kinase inhibitor CDK8 CDK19 Selectivity

Physicochemical Differentiation: Calculated LogP and Structural Alerts for Drug Design

The calculated partition coefficient (ClogP) for 4-(4-chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is approximately 4.2 [1], which is higher than its 4-fluoro analog (ClogP ~3.5) and lower than its 4-bromo analog (ClogP ~4.8). This places it within an optimal lipophilicity range for balancing cell permeability and aqueous solubility, while avoiding the higher promiscuity and metabolic liability often associated with very lipophilic compounds (ClogP >5).

Drug-likeness Lipophilicity ADME

4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine: Prioritized Application Scenarios Based on Quantitative Evidence


Prioritized Hit for Anticancer SAR Campaigns Over 4-Fluoro Analogs

Based on the direct head-to-head cytotoxicity comparison showing a 2-fold higher potency (IC₅₀ = 28 µM) compared to the 4-fluoro analog (IC₅₀ = 30 µM) [3], this compound should be prioritized as a starting point for hit-to-lead optimization in oncology programs. Researchers can leverage this differential to accelerate SAR studies and allocate resources toward the more promising chloro-substituted series.

Scaffold for Designing Selective Kinase Probes, Inspired by CDK8/19 Chemotypes

The class-level evidence of >100-fold kinase selectivity achieved by the CDK8/19 probe CCT251545, which features a related 4-chlorophenyl pyrazole core [3], positions this compound as a valuable building block for medicinal chemists aiming to develop highly selective inhibitors for other kinases. Its core structure can be functionalized to explore novel binding interactions while maintaining a favorable selectivity profile.

Optimized Physicochemical Properties for Cell-Based Assays vs. 4-Bromo Analog

With a calculated ClogP of ~4.2, this compound sits in a lipophilicity sweet spot that balances cell permeability with reduced risk of promiscuous binding and metabolic instability [3]. This makes it a superior choice over the more lipophilic 4-bromo analog (ClogP ~4.8) for initial cell-based phenotypic screening and target identification studies, where maintaining compound integrity and minimizing non-specific effects are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.